

An In-depth Technical Guide to 3-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxybenzoyl chloride*

Cat. No.: *B122103*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxybenzoyl chloride** (m-anisoyl chloride), a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its relevance in biological pathways.

Core Compound Properties: 3-Methoxybenzoyl Chloride

3-Methoxybenzoyl chloride is a colorless to light yellow liquid. It is an acyl chloride containing a methoxy group at the meta-position of the benzene ring. This substitution pattern influences its reactivity and makes it a valuable building block for introducing the 3-methoxybenzoyl moiety into target molecules.

Data Presentation: Physicochemical Properties

All quantitative data for **3-Methoxybenzoyl chloride** has been summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	170.59 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
CAS Number	1711-05-3	[2] [3]
Density	1.214 g/mL at 25 °C	[1] [2]
Boiling Point	123-125 °C at 15 mmHg	[1] [2]
Refractive Index (n _{20/D})	1.558	[1] [2]
Flash Point	92 °C (198 °F)	[2] [5]
Physical Form	Liquid	[2]
Solubility	Soluble in chloroform, reacts with water.	[1] [6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-Methoxybenzoyl chloride** and its application in common organic reactions.

Synthesis of 3-Methoxybenzoyl Chloride from 3-Methoxybenzoic Acid

This protocol describes the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for this transformation.

Reaction Scheme:

3-Methoxybenzoic acid reacts with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce **3-methoxybenzoyl chloride**. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are typically removed from the reaction mixture.

Materials:

- 3-Methoxybenzoic acid
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or other inert solvent)
- Round-bottom flask
- Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂)
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (1.0 equivalent).
- Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
- Add a catalytic amount (1-2 drops) of DMF.
- Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.
- After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

- The resulting crude **3-methoxybenzoyl chloride** is typically used in the next step without further purification.

Acylation of Amines: Synthesis of 3-Methoxybenzamide

This protocol details the N-acylation of ammonia to form 3-methoxybenzamide, a common reaction for acyl chlorides and a key step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

3-Methoxybenzoyl chloride reacts with aqueous ammonia in a biphasic system to yield 3-methoxybenzamide.

Materials:

- **3-Methoxybenzoyl chloride**
- Aqueous ammonia (concentrated)
- Toluene
- Ice
- Reaction vessel (e.g., a stirred tank reactor)
- Centrifuge
- Drying oven

Procedure:

- In a suitable reaction vessel, prepare a mixture of aqueous ammonia and ice.
- In a separate vessel, dissolve the crude **3-methoxybenzoyl chloride** (1.0 equivalent) from the previous step in toluene.
- Slowly add the toluene solution of **3-methoxybenzoyl chloride** to the cold aqueous ammonia solution with vigorous stirring. Maintain the temperature at 40-50°C.

- After the addition is complete, continue to stir the mixture for 30 minutes.
- Separate the resulting solid product by centrifugation.
- Wash the product with water while on the centrifuge.
- Dry the isolated 3-methoxybenzamide in an oven. A purity of over 97% is typically achieved.

[7]

Friedel-Crafts Acylation of Anisole

This protocol describes the Friedel-Crafts acylation of anisole with **3-methoxybenzoyl chloride** to synthesize 3,4'-dimethoxybenzophenone. This reaction is a classic example of electrophilic aromatic substitution.

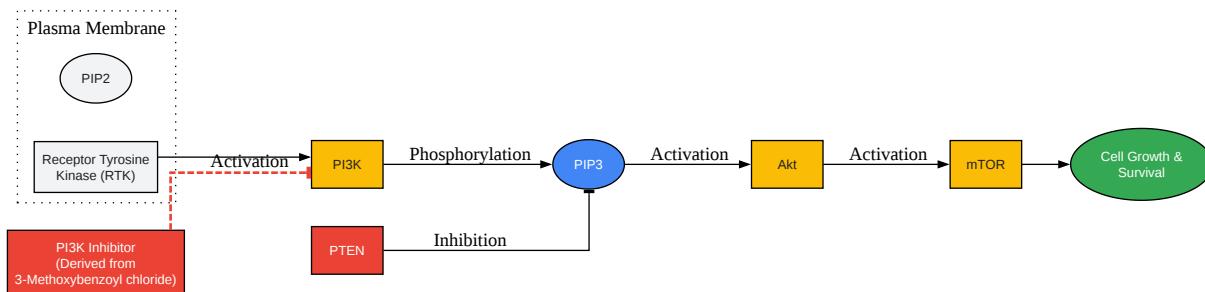
Reaction Scheme:

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3), **3-methoxybenzoyl chloride** reacts with anisole. The methoxy group of anisole is an activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the major product is the para-substituted ketone.

Materials:

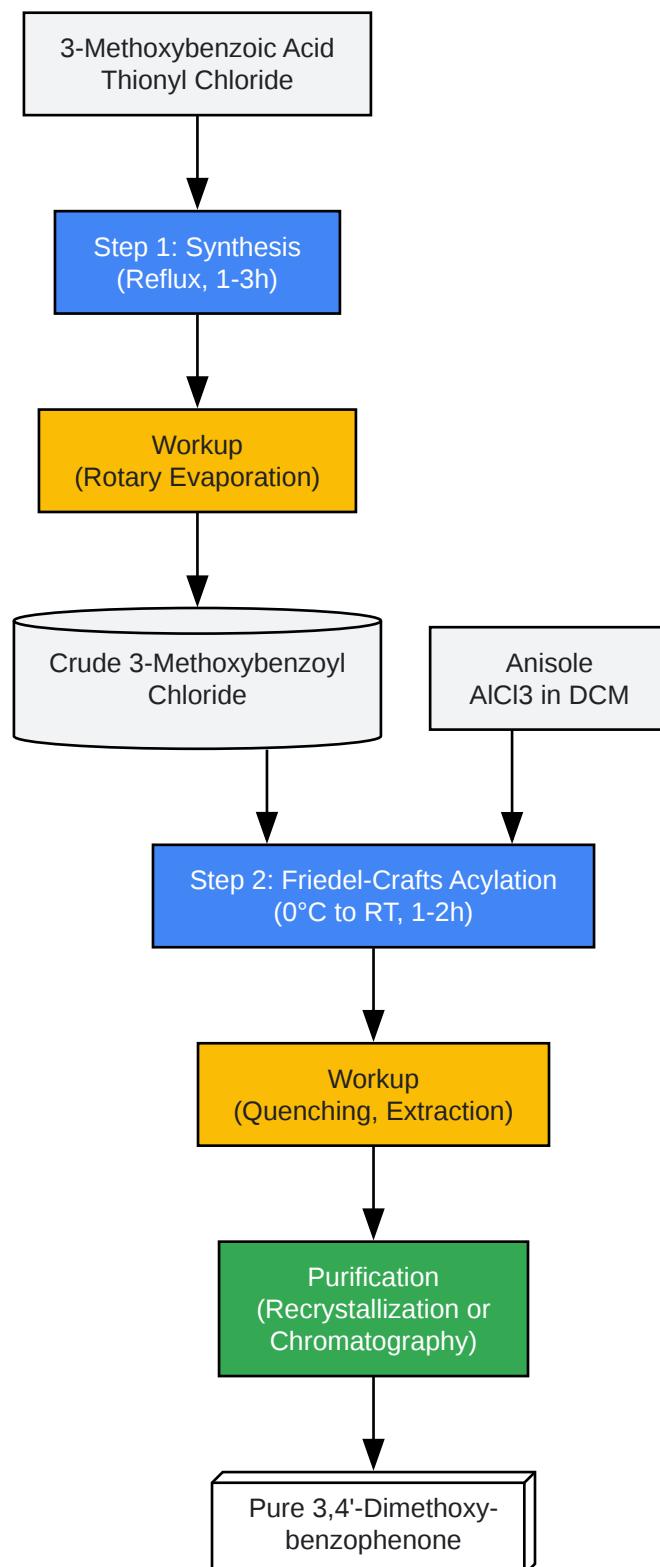
- **3-Methoxybenzoyl chloride**
- Anisole
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Crushed ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Three-necked round-bottom flask, dropping funnel, condenser
- Magnetic stirrer
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Equipment for recrystallization or column chromatography


Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 equivalents).
- Reagent Addition: To the flask, add anhydrous dichloromethane. Cool the mixture to 0°C using an ice-water bath.
- In the dropping funnel, prepare a solution of **3-methoxybenzoyl chloride** (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.
- Slowly add the solution from the dropping funnel to the $AlCl_3$ suspension dropwise over 20-30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. Stir vigorously for 15-20 minutes.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated $NaHCO_3$ solution, and brine.

- Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.


Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway where molecules derived from **3-methoxybenzoyl chloride** may act, and a typical experimental workflow.

[Click to download full resolution via product page](#)

PI3K/Akt Signaling Pathway Inhibition.

[Click to download full resolution via product page](#)

Workflow for Friedel-Crafts Acylation.

Relevance in Drug Discovery

3-Methoxybenzoyl chloride serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, it is utilized in the creation of 2-arylbenzofuran-based compounds that have shown potential in combating Alzheimer's disease.^[8] Additionally, it plays a role in the optimization of dihydropyrrrolopyrimidine inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer, leading to tumor growth inhibition.^[8] The PI3K/Akt/mTOR pathway, as depicted above, is a critical signaling cascade that regulates cell proliferation, growth, and survival, making it a prime target for cancer therapeutics. The ability to readily introduce the 3-methoxybenzoyl group allows for the systematic modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxybenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122103#3-methoxybenzoyl-chloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com